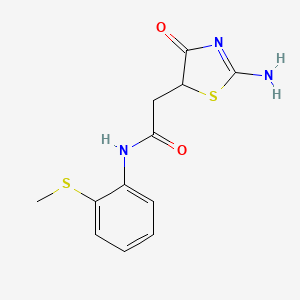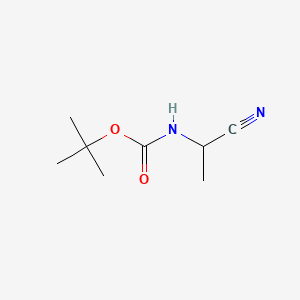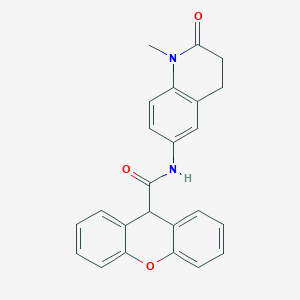
N-(1-méthyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)-9H-xanthène-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-9H-xanthene-9-carboxamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has been used in the study of the bromodomain containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1), which are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . It was found to be complexed with TRIM24 PHD-bromodomain . The structure of this compound plays a crucial role in its interaction with these proteins and its subsequent biological activity .Applications De Recherche Scientifique
- L'échafaudage de la 4-hydroxy-2-quinolone, auquel appartient notre composé, a été étudié pour ses propriétés pharmaceutiques et biologiques . Les chercheurs ont exploré des approches synthétiques pour créer des analogues et des dérivés hétéroannelés de 4-hydroxy-2-quinolones. Ces dérivés présentent souvent des activités biologiques distinctes.
Développement de médicaments et chimie médicinale
Méthodologie synthétique et systèmes cycliques
En résumé, “N-(1-méthyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)-9H-xanthène-9-carboxamide” est prometteur dans divers domaines scientifiques. Sa structure unique et ses activités biologiques potentielles en font un sujet passionnant pour des recherches plus approfondies. Les chercheurs continuent d'explorer ses applications, dans le but de libérer son plein potentiel dans le développement de médicaments et au-delà. 🌟 .
Mécanisme D'action
Orientations Futures
The compound’s potential biological activity and its role in the study of proteins involved in the epigenetic regulation of gene expression suggest it may have future applications in scientific research, particularly in the field of cancer research . Further studies are needed to fully understand its properties and potential applications.
Propriétés
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-26-19-12-11-16(14-15(19)10-13-22(26)27)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-9,11-12,14,23H,10,13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHHVZDKZLARTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)

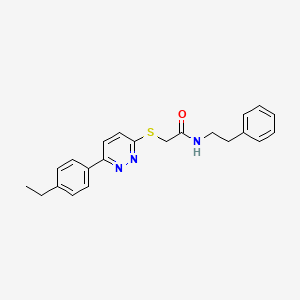
![methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2403780.png)
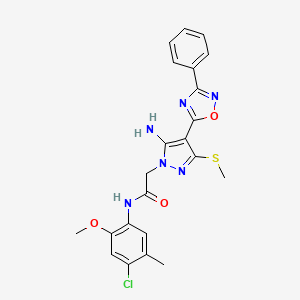
![Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2403783.png)

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)
![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)

